molecular formula C19H16N4O3S B2975537 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872702-01-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2975537
CAS No.: 872702-01-7
M. Wt: 380.42
InChI Key: HHHMOCXBGHRHBZ-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide features a benzodioxin moiety linked via an acetamide bridge to a pyridazine ring substituted with a pyridin-4-yl group and a sulfanyl (-S-) functional group.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-18(21-14-1-3-16-17(11-14)26-10-9-25-16)12-27-19-4-2-15(22-23-19)13-5-7-20-8-6-13/h1-8,11H,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHMOCXBGHRHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Pyridazinyl Group: The pyridazinyl group can be synthesized via the reaction of hydrazine with appropriate diketones or diesters.

    Coupling Reactions: The benzodioxin and pyridazinyl intermediates are then coupled using a sulfanyl linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzodioxin derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: It may find applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific target. In medicinal chemistry, it could act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Substituent Variations in Structurally Related Compounds

Compound Name Core Heterocycle Substituent on Heterocycle Additional Features
Target Compound Pyridazine 6-(pyridin-4-yl) Sulfanyl group, benzodioxin-acetamide
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-(furan-2-ylmethyl) Furan ring, pyridinyl substitution
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-ethyl Alkyl substitution, pyridinyl group

Key Observations :

  • Heterocyclic Core : The target compound employs a pyridazine ring, whereas analogs in and use a triazole core. Pyridazine’s electron-deficient nature may influence binding interactions compared to triazole’s aromatic stability.
  • Substituent Diversity: The pyridin-4-yl group in the target compound contrasts with furan () and ethyl () substituents.
  • Sulfanyl Group : All compounds retain the sulfanyl moiety, which may facilitate hydrogen bonding or metal coordination in biological targets.

Comparative Analysis of Hypothetical Physicochemical Properties

Table 2: Hypothetical Property Comparison

Property Target Compound Triazole-Furan Analog Triazole-Ethyl Analog
Polarity Moderate (pyridinyl) High (furan oxygen) Low (ethyl hydrophobicity)
Solubility Likely moderate in DMSO/water Higher due to furan polarity Lower due to alkyl chain
Electron Distribution Electron-deficient (pyridazine) Electron-rich (furan, triazole) Neutral (alkyl, triazole)

Implications :

  • The pyridazine core in the target compound may improve binding to electron-rich enzyme pockets compared to triazole-based analogs.
  • The ethyl-substituted analog () could exhibit better membrane permeability due to increased hydrophobicity.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and pharmacological properties based on recent research findings.

Synthesis

The synthesis of this compound involves several steps starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial reaction typically involves the formation of sulfonamide derivatives which are then further modified to yield the target compound. For example, the synthesis pathway can include the reaction of 2,3-dihydrobenzo[1,4]dioxin with various sulfonyl chlorides followed by acetamide formation through nucleophilic substitution reactions.

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on key enzymes associated with various diseases. Notably:

  • α-glucosidase Inhibition : The synthesized derivatives exhibited weak to moderate inhibitory activities against α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). IC50 values for these compounds ranged from 15 to 35 µM, indicating potential as therapeutic agents for managing blood glucose levels in diabetic patients .
  • Acetylcholinesterase and Butyrylcholinesterase : Some derivatives have shown promising inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. The inhibition of these enzymes suggests a potential role in cognitive enhancement or neuroprotection .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Preliminary results indicate that certain derivatives possess activity against Mycobacterium tuberculosis, with IC50 values demonstrating significant potency compared to standard treatments. For instance, some derivatives showed IC50 values as low as 2.18 µM against M. tuberculosis H37Ra, suggesting their potential as anti-tubercular agents .

The biological activity of this compound is attributed to its structural features that allow it to interact with specific enzyme active sites. Molecular docking studies have suggested that the compound forms stable complexes with target enzymes through hydrogen bonding and hydrophobic interactions. This mechanism underpins its inhibitory effects on enzyme activity and highlights the importance of structural modifications for enhancing potency.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Diabetes Management : A study involving diabetic rat models treated with α-glucosidase inhibitors derived from this compound showed a significant reduction in postprandial blood glucose levels compared to control groups.
  • Neuroprotective Effects : In vitro studies on neuronal cell lines demonstrated that compounds derived from N-(2,3-dihydro-1,4-benzodioxin) exhibited neuroprotective effects against oxidative stress-induced damage.

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